SIRT1-IN-4bb
Description
Properties
Molecular Formula |
C31H26N2O4 |
|---|---|
Molecular Weight |
490.56 |
IUPAC Name |
(Z)-4-(3-(2-(2,4-Dihydroxy-3-methylphenyl)-2-phenylvinyl)-6-methylquinoxalin-2-yl)-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C31H26N2O4/c1-17-9-12-24-25(15-17)32-26(29(33-24)22-11-14-28(35)19(3)31(22)37)16-23(20-7-5-4-6-8-20)21-10-13-27(34)18(2)30(21)36/h4-16,34-37H,1-3H3/b23-16- |
InChI Key |
OFAGDCPOQQUBSE-KQWNVCNZSA-N |
SMILES |
OC1=CC=C(C2=NC3=CC=C(C)C=C3N=C2/C=C(C4=CC=C(O)C(C)=C4O)/C5=CC=CC=C5)C(O)=C1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SIRT1IN-4bb; SIRT1-IN4bb; SIRT1IN4bb; SIRT1 IN-4bb; SIRT1-IN 4bb |
Origin of Product |
United States |
Sirt1 As a Critical Biological Regulator and Therapeutic Target
Cell Proliferation and Growth
SIRT1 has a complex, context-dependent role in cell growth. mdpi.com In some contexts, enhanced SIRT1 expression promotes the proliferation of muscle precursor cells. aging-us.com Conversely, inhibition of SIRT1 has been shown to be effective in inhibiting cell proliferation in cancer cells. mdpi.com
The compound SIRT1-IN-4bb has been shown to decrease the viability of colon cancer cells. epa.gov Notably, it does not appear to affect the viability of normal dermal fibroblasts, suggesting a degree of cancer cell specificity. epa.gov
| Compound | Effect on Cell Viability | Cell Line |
| This compound | Decrease | Colon cancer cells |
| This compound | No effect | Normal dermal fibroblasts |
Maintenance of Genome Stability and DNA Damage Response
SIRT1 is a key player in maintaining genome stability and orchestrating the DNA damage response (DDR). biorxiv.orgscispace.comoup.com It is involved in both the prevention of DNA damage and the promotion of DNA repair. nih.gov SIRT1 can be recruited to sites of double-strand breaks (DSBs) and modulate the activity of repair proteins. nih.gov Cells deficient in SIRT1 show an impaired DDR, increased genome instability, and are more sensitive to DNA damaging agents. nih.govbiorxiv.orgscispace.com SIRT1's role in the DDR is linked to its ability to deacetylate key proteins involved in DNA repair and signaling. nih.govoup.com
Specific research on the direct effects of this compound on genome stability and the DNA damage response is not extensively available in the public domain. However, as a potent SIRT1 inhibitor, it would be expected to interfere with these SIRT1-mediated processes.
Modulation of Cell Migration
SIRT1 has been shown to influence cell migration and invasion, critical processes in cancer metastasis. arvojournals.orgresearchgate.netresearchgate.netoncotarget.com Overexpression of SIRT1 can enhance cell migration and invasion in some cancer cell lines. researchgate.netoncotarget.com Conversely, the inhibition or knockdown of SIRT1 can suppress these activities. arvojournals.orgnih.gov For instance, in renal cell carcinoma cells, SIRT1 overexpression inhibited cell migration, while its knockdown had the opposite effect. nih.gov In melanoma cells, SIRT1 promotes cell migration and invasion by stimulating the autophagic degradation of E-cadherin. researchgate.net
There is currently no specific information available from the conducted research regarding the direct impact of this compound on cell migration.
Control of Cellular Senescence and Apoptosis
SIRT1 is a critical regulator of both cellular senescence, a state of irreversible growth arrest, and apoptosis, or programmed cell death. plos.orgnih.govkjpp.netfrontiersin.orgaging-us.com It can delay cellular senescence by deacetylating key proteins like p53. kjpp.net Inhibition or downregulation of SIRT1 has been reported to induce a premature senescence-like phenotype. kjpp.net
In the context of apoptosis, SIRT1's role is often linked to its deacetylation of the tumor suppressor protein p53, which can inhibit p53's pro-apoptotic functions. epa.govbiomolther.org Therefore, inhibiting SIRT1 is a strategy to promote apoptosis in cancer cells.
This compound has been identified as a novel SIRT1 inhibitor that induces apoptosis in HCT116 human colon carcinoma cells. epa.gov Research indicates that this effect is at least partially mediated by the activation of p53. epa.gov Treatment with this compound leads to an increase in p53 acetylation, an increase in the expression of the pro-apoptotic protein Bax, and the cleavage of caspase-3, which are hallmarks of the intrinsic pathway of apoptosis. epa.gov Other SIRT1 inhibitors have also been shown to induce apoptosis in HCT116 cells through pathways involving p53 and the activation of caspases. frontiersin.orgnih.gov
| Compound | Effect on Apoptosis | Mechanism | Cell Line |
| This compound | Induces apoptosis | Partially via p53 activation, increased Bax expression, caspase-3 cleavage | HCT116 |
| MHY2251 | Induces apoptosis | JNK/p53 pathway, caspase cascade activation | HCT116 |
Redox Balance and Anti-Oxidative Stress Responses
SIRT1 plays a significant role in regulating the cellular redox balance and protecting against oxidative stress. nih.govnih.govmdpi.comspandidos-publications.comnih.gov It can enhance the cell's antioxidant defense mechanisms, in part by activating transcription factors like FOXO3, which in turn induces the expression of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD). nih.govmdpi.com Oxidative stress itself can also regulate the activity and expression of SIRT1. nih.govnih.gov
Specific studies detailing the effects of this compound on redox balance and anti-oxidative stress responses are not currently available. As an inhibitor of SIRT1, it is plausible that it could modulate these SIRT1-dependent pathways.
Induction and Regulation of Autophagy
SIRT1 is a key regulator of autophagy, a cellular process for degrading and recycling cellular components to maintain homeostasis. nih.govfrontiersin.orgpnas.orgfrontiersin.orgnumberanalytics.com SIRT1 can regulate multiple stages of autophagy, from initiation to degradation, by deacetylating essential autophagy-related proteins (Atgs) such as Atg5, Atg7, and Atg8 (LC3). frontiersin.orgpnas.org The activation of SIRT1 can induce autophagy, which can be a protective mechanism for cell survival under stress conditions. nih.gov
There is no specific information available from the conducted research regarding the direct impact of this compound on the process of autophagy.
Redox Balance and Anti-Oxidative Stress Responses
Involvement in Metabolic Homeostasis
SIRT1 plays a pivotal role in maintaining the body's metabolic balance by orchestrating complex networks that control glucose and lipid metabolism, mitochondrial function, and circadian rhythms. e-dmj.orge-dmj.org By inhibiting SIRT1, this compound is expected to disrupt these finely tuned processes.
Glucose Metabolism and Insulin (B600854) Sensitivity Regulation
SIRT1 is a key player in regulating glucose homeostasis and enhancing insulin sensitivity. nih.govnih.gov It can improve insulin signaling in various tissues, including adipocytes. nih.gov In pancreatic β-cells, SIRT1 positively regulates glucose-stimulated insulin secretion, in part by repressing the expression of uncoupling protein 2 (UCP2). nih.govresearchgate.net It also protects these cells from oxidative stress and inflammation. e-dmj.org In the liver, SIRT1's role is complex; it can activate factors like PGC-1α and FOXO1 to promote hepatic glucose production during fasting, while also deacetylating other proteins to decrease it. nih.gov Furthermore, SIRT1 can repress glycolytic genes in response to fasting. nih.govoncotarget.com
Given that this compound inhibits SIRT1 activity, it would be predicted to counteract these beneficial effects on glucose metabolism. Inhibition of SIRT1 could potentially lead to:
Decreased insulin sensitivity in peripheral tissues. nih.gov
Impaired glucose-stimulated insulin secretion from pancreatic β-cells. nih.govresearchgate.net
Alterations in hepatic glucose output, disrupting the normal fasting response. nih.gov
Lipid Metabolism and Fatty Acid Oxidation Pathways
SIRT1 is central to the regulation of lipid metabolism, promoting the mobilization of fats and inhibiting their storage. nih.govijbs.com In white adipose tissue, SIRT1 represses the master adipogenic transcription factor PPARγ, thereby inhibiting the accumulation of fat. nih.govnih.gov In the liver, SIRT1 stimulates fatty acid oxidation by deacetylating and activating PGC-1α and PPARα. nih.govoncotarget.comijbs.com It also plays a role in down-regulating the synthesis of lipids and cholesterol by inhibiting transcription factors like SREBP-1c. nih.govoncotarget.commdpi.comijbs.com
The inhibition of SIRT1 by this compound would likely reverse these effects, leading to a pro-lipogenic state. This could manifest as:
Increased fat storage and adipogenesis due to the unchecked activity of PPARγ. nih.govnih.gov
Reduced fatty acid oxidation in the liver and other tissues. ijbs.com
Elevated lipid and cholesterol synthesis through the disinhibition of SREBP. nih.govoncotarget.com
Mitochondrial Biogenesis and Functional Modulation
SIRT1 is a crucial promoter of mitochondrial biogenesis, the process of generating new mitochondria. nih.gove-dmj.orgaging-us.com It achieves this primarily through the deacetylation and subsequent activation of PGC-1α, a master regulator of mitochondrial gene expression and function. nih.govaginganddisease.orgmdpi.comfrontiersin.orgmdpi.com This activation of PGC-1α by SIRT1 stimulates the expression of nuclear genes that encode mitochondrial proteins, including TFAM, which is essential for the replication and transcription of mitochondrial DNA. mdpi.com This SIRT1-PGC-1α axis is vital for maintaining mitochondrial quality control and function, particularly under conditions of energy stress. nih.govmdpi.com
As an inhibitor of SIRT1, this compound would be expected to impair mitochondrial biogenesis. The anticipated consequences of SIRT1 inhibition include:
Reduced activation of PGC-1α, leading to decreased expression of genes required for creating new mitochondria. frontiersin.orgmdpi.com
Impaired mitochondrial function and quality control. nih.gov
Potentially decreased capacity for oxidative phosphorylation and cellular energy production. e-dmj.org
Influence on Circadian Rhythms
SIRT1 is deeply integrated with the cellular machinery that governs circadian rhythms. nih.govfrontiersin.orgmdpi.comaginganddisease.org The activity of SIRT1 itself oscillates in a circadian manner, partly because the levels of its essential cofactor, NAD+, fluctuate throughout the day. frontiersin.org SIRT1 directly interacts with core clock components, including the CLOCK:BMAL1 complex. nih.govfrontiersin.orgresearchgate.net It regulates the circadian cycle by deacetylating key clock proteins such as BMAL1 and PER2, thereby affecting their stability and transcriptional activity. frontiersin.orgmdpi.comresearchgate.net This allows SIRT1 to act as a crucial link, translating the metabolic state of the cell into adjustments in the circadian clock. researchgate.net
By inhibiting SIRT1, this compound could disrupt the normal functioning of the circadian clock. The potential effects include:
Altered acetylation status of core clock proteins like BMAL1 and PER2, leading to changes in the amplitude and period of circadian rhythms. frontiersin.orgmdpi.com
A decoupling of cellular metabolism from the central clock machinery. researchgate.net
Disruption of the rhythmic expression of numerous genes controlled by the clock. nih.gov
Role in Inflammatory Signaling and Immune Response
SIRT1 exerts potent anti-inflammatory effects, primarily by suppressing the NF-κB signaling pathway, a central mediator of inflammation. medsci.orgnih.govfrontiersin.orgplos.org
Direct Deacetylation and Inactivation of NF-κB (p65 subunit, Lys310)
A key mechanism of SIRT1's anti-inflammatory action is the direct deacetylation of the RelA/p65 subunit of the NF-κB complex. medsci.orgfrontiersin.orgplos.orgembopress.orgnih.gov SIRT1 specifically targets and removes the acetyl group from lysine (B10760008) 310 (K310) on the p65 protein. medsci.orgplos.orgembopress.org The acetylation of this residue is crucial for the full transcriptional activity of NF-κB. frontiersin.org By deacetylating p65 at this site, SIRT1 inhibits NF-κB's ability to drive the expression of pro-inflammatory genes, thereby reducing the inflammatory response. medsci.orgembopress.orgfrontiersin.org This action helps to resolve inflammation and protects against chronic inflammatory conditions. nih.gov
As a SIRT1 inhibitor, this compound would block this crucial anti-inflammatory function. The inhibition of SIRT1 is expected to result in:
Increased acetylation of the NF-κB p65 subunit at lysine 310.
Enhanced transcriptional activity of NF-κB. embopress.org
An exaggerated inflammatory response due to the sustained expression of pro-inflammatory cytokines and other mediators. medsci.orgplos.org
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| SIRT1-IN-4 | |
| Resveratrol (B1683913) | |
| Nicotinamide (B372718) | |
| EX-527 |
Suppression of Pro-Inflammatory Cytokine Expression
SIRT1 plays a pivotal, albeit complex, role in regulating inflammation. A key mechanism is its ability to deacetylate the RelA/p65 subunit of NF-κB, a central transcription factor that drives the expression of numerous pro-inflammatory genes. nih.govplos.org Deacetylation of p65 at lysine 310 by SIRT1 suppresses NF-κB's transcriptional activity, thereby reducing inflammation. nih.govplos.orgfrontiersin.org
Consequently, inhibiting SIRT1 would be expected to increase p65 acetylation and enhance NF-κB-driven inflammation. However, the net effect of SIRT1 modulation is highly context-dependent. In some pathological settings, SIRT1 activity can paradoxically support inflammatory processes. Studies using SIRT1 inhibitors or knockdown models have shown that reducing SIRT1 function can, in specific contexts, lead to a decrease in inflammatory cytokine production. For instance, treatment with SIRT1 activators like resveratrol has been shown to inhibit TNF-α-induced production of inflammatory molecules such as IL-6 and MMP-9. plos.orgresearchgate.net Conversely, knocking down SIRT1 made cells more susceptible to TNF-α stimulation. plos.orgresearchgate.net
The inhibition of SIRT1 can influence the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In certain models, SIRT1 activation suppresses these cytokines. plos.orgplos.org For example, SIRT1 activators were found to reduce the secretion of TNF-α in response to lipopolysaccharide (LPS). plos.org In human bronchial epithelial cells, a SIRT1 activator was shown to decrease the TNF-α-stimulated expression of IL-6 and IL-8, and this effect was reversed by a SIRT1 inhibitor. nih.gov This suggests that in specific inflammatory conditions, such as those in the airways, inhibiting SIRT1 could potentially lead to an increase in pro-inflammatory cytokine expression.
Table 1: Effects of SIRT1 Modulation on Pro-Inflammatory Cytokines
| Modulator Type | Example Compound | Effect on SIRT1 Activity | Impact on TNF-α & IL-6 | Cell/Model System | Reference |
|---|---|---|---|---|---|
| Activator | Resveratrol | Increase | Inhibition of TNF-α-induced expression | NIH/3T3 Fibroblasts | plos.org, researchgate.net |
| Activator | Bergenin | Increase | Inhibition of TNF-α-induced IL-6 expression | Human Bronchial Epithelial Cells | nih.gov |
| Activator | STAC (SRTCX1003) | Increase | Decrease in LPS-induced TNF-α | Mouse model of LPS-induced inflammation | plos.org |
Regulation of Inflammatory Cell Differentiation and Activation
SIRT1 is a significant regulator of T-cell differentiation and function. nih.gov Its inhibition can steer the development of CD4+ T helper (Th) cells. Specifically, SIRT1 inhibition has been shown to promote the differentiation of regulatory T cells (Tregs), which are immunosuppressive, while suppressing the differentiation of pro-inflammatory Th17 cells. oup.com This is achieved through the deacetylation of key transcription factors. SIRT1 deacetylates and inhibits the activity of RORγt, the master regulator of Th17 differentiation. oup.com Simultaneously, it can deacetylate Foxp3, the master regulator of Tregs, which paradoxically leads to its degradation. Therefore, inhibiting SIRT1 increases the acetylation and stability of Foxp3, promoting Treg function, while the increased acetylation of RORγt reduces its activity, thus dampening the Th17 phenotype. oup.com
Furthermore, SIRT1 signaling in dendritic cells (DCs), a type of innate immune cell, is crucial for programming T-cell differentiation. pnas.org SIRT1 deficiency in DCs has been shown to modulate the production of T-cell polarizing cytokines like IL-12 and TGF-β1. pnas.org This indicates that inhibiting SIRT1 in the innate immune system can indirectly shape the adaptive immune response and the balance between different T-cell lineages. pnas.org In human CD8+ T cells, SIRT1 expression decreases as the cells become more differentiated, and loss of SIRT1 is linked to metabolic reprogramming and enhanced cytotoxic function. rupress.org
Table 2: Role of SIRT1 in Inflammatory Cell Differentiation
| Cell Type | Key Transcription Factor | Effect of SIRT1 Activity | Effect of SIRT1 Inhibition | Reference |
|---|---|---|---|---|
| Th17 Cells | RORγt | Deacetylates and activates RORγt | Decreases RORγt activity, suppressing Th17 differentiation | oup.com |
| Regulatory T (Treg) Cells | Foxp3 | Deacetylates and destabilizes Foxp3 | Increases Foxp3 acetylation and stability, promoting Treg function | oup.com |
| CD8+ T Cells | FoxO1 | Regulates FoxO1 protein expression | Leads to FoxO1 degradation and metabolic reprogramming | rupress.org |
SIRT1 in Disease Pathophysiology (Preclinical Research Context)
The multifaceted role of SIRT1 extends to its involvement in a wide array of diseases. Depending on the specific cellular and disease context, both activation and inhibition of SIRT1 are being explored as therapeutic avenues.
Cancer Pathogenesis and Progression (Context-Dependent Oncogene/Tumor Suppressor Roles)
The role of SIRT1 in cancer is highly complex and context-dependent, acting as both a tumor promoter and a tumor suppressor. mdpi.comnih.govnih.gov
As a Tumor Promoter: SIRT1 is overexpressed in several cancers, including acute myeloid leukemia, colon cancer, and prostate cancer. mdpi.comfrontiersin.org Its tumor-promoting functions are often linked to its ability to deacetylate and inactivate tumor suppressor proteins like p53, thereby allowing cancer cells to evade apoptosis and continue to proliferate. nih.govfrontiersin.org Inhibition of SIRT1 in such cancers can restore the function of these tumor suppressors, leading to reduced cell growth. mdpi.com
As a Tumor Suppressor: Conversely, in other cancers like glioblastoma and some breast cancers, SIRT1 levels are reduced. mdpi.comnih.gov In these contexts, SIRT1 functions to maintain genomic stability. nih.gov For example, SIRT1 can deacetylate and regulate β-catenin, suppressing its oncogenic activity in colon cancer models. nih.govnih.gov Overexpression of SIRT1 in certain mouse models has been shown to reduce tumor formation. nih.gov
This dual role underscores that the therapeutic utility of a SIRT1 inhibitor like this compound in oncology would be highly dependent on the specific cancer type and its underlying genetic and signaling pathways.
Neurodegenerative Disorders (e.g., Parkinson's, Alzheimer's, Huntington's)
In the context of neurodegenerative diseases, SIRT1 activation is generally considered neuroprotective. nih.govfrontiersin.org These diseases are often characterized by the accumulation of misfolded proteins, and SIRT1 helps combat this by promoting autophagy and deacetylating toxic protein aggregates like amyloid-β and tau in Alzheimer's disease (AD). nih.govfrontiersin.org
Alzheimer's Disease (AD): SIRT1 activation has been shown to reduce the production of neurotoxic amyloid-β peptides by activating the α-secretase enzyme ADAM10. frontiersin.org It also deacetylates the tau protein, facilitating its clearance. frontiersin.org Therefore, inhibiting SIRT1 could potentially exacerbate the pathology of AD.
Parkinson's Disease (PD): SIRT1 activation provides therapeutic benefits by regulating autophagy, which helps clear aggregated α-synuclein, and by mitigating neuroinflammation. nih.gov
Huntington's Disease (HD): In models of HD, mutant huntingtin protein can inhibit SIRT1 activity. grantome.com Overexpression of SIRT1 has shown neuroprotective effects, suggesting that enhancing its function is a desirable therapeutic strategy. frontiersin.orggrantome.com
Given the predominantly protective role of SIRT1 in these disorders, a SIRT1 inhibitor would likely not be a primary therapeutic strategy and could potentially be detrimental.
Cardiovascular Diseases and Endothelial Dysfunction
SIRT1 is a crucial protector of the cardiovascular system. nih.govoup.comresearchgate.net It plays a vital role in maintaining endothelial function, which is critical for vascular health. SIRT1 protects against endothelial dysfunction by promoting the expression and activity of endothelial nitric oxide synthase (eNOS), which improves vascular relaxation. nih.govmdpi.com
The expression and activity of SIRT1 decrease with age, contributing to age-related cardiovascular diseases. researchgate.netmdpi.comnih.gov SIRT1 activation has been shown to protect against atherosclerosis, diet-induced obesity, and myocardial infarction in preclinical models. oup.comnih.gov It exerts these effects by reducing inflammation, oxidative stress, and cellular senescence in the vasculature. nih.gov Therefore, inhibiting SIRT1 would likely impair endothelial function and could potentially promote the development or progression of cardiovascular diseases.
Metabolic Diseases (e.g., Type 2 Diabetes, Obesity)
SIRT1 is a key regulator of metabolic homeostasis, and its activation generally produces beneficial effects in metabolic diseases. mdpi.comtermedia.plnih.gov
Type 2 Diabetes (T2D): SIRT1 improves insulin sensitivity and glucose homeostasis by acting on multiple tissues, including the liver, skeletal muscle, adipose tissue, and pancreas. termedia.plnih.govd-nb.info In the liver, it promotes gluconeogenesis during fasting. termedia.plscirp.org In muscle and fat, it enhances glucose uptake and fatty acid oxidation. d-nb.infofrontiersin.org In pancreatic β-cells, SIRT1 positively regulates insulin secretion and protects the cells from oxidative stress. nih.gov SIRT1 expression is often decreased in the tissues of obese and insulin-resistant individuals. mdpi.comfrontiersin.org
Obesity: SIRT1 activation mimics some of the effects of calorie restriction, a known intervention to combat obesity and its complications. termedia.pld-nb.info It promotes the mobilization of fatty acids from white adipose tissue and reduces the chronic low-grade inflammation associated with obesity. termedia.plscirp.org
Given the beneficial roles of SIRT1 activation in metabolic health, a SIRT1 inhibitor would be counterintuitive as a treatment for type 2 diabetes or obesity and could potentially worsen these conditions.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Resveratrol |
| Sirtinol |
| Bergenin |
Response to Microbial Infections
SIRT1 plays a complex and often dual role in the host's response to microbial infections, orchestrating immune, inflammatory, and metabolic pathways to control pathogens. nih.gov Its functions are integral to both establishing and controlling host defenses during bacterial and viral assaults. nih.gov
Bacterial Infections:
Initially, studies suggested a limited role for SIRT1 in mediating mortality in response to Gram-negative or Gram-positive bacterial infections. nih.gov However, subsequent research has revealed its significant involvement in various bacterial infection models. nih.gov For instance, in Helicobacter pylori infections, SIRT1 expression is downregulated in gastric cells, which impairs the host's ability to suppress the bacterium. nih.gov Mechanistically, SIRT1 enhances autophagic flux, a process that is compromised during H. pylori infection. nih.gov
In the context of Salmonella Typhimurium infection, SIRT1, along with SIRT3, is crucial for orchestrating an immune-metabolic switch that influences the pathogen's survival. elifesciences.orgbiorxiv.orgelifesciences.org Salmonella manipulates host SIRT1 and SIRT3 levels to create an immunosuppressive M2 macrophage environment, which is more favorable for its intracellular proliferation. elifesciences.orgbiorxiv.orgelifesciences.org Inhibition or knockdown of SIRT1 in macrophages leads to a pro-inflammatory M1 state, characterized by increased production of pro-inflammatory cytokines and reactive oxygen species (ROS), which in turn attenuates the intracellular growth of the bacteria. elifesciences.orgbiorxiv.org However, in a whole organism model, the inhibition of SIRT1 and SIRT3 resulted in higher pathogen loads in organs and increased bacterial dissemination, suggesting a more complex systemic role. elifesciences.org
Studies on Mycobacterium tuberculosis have demonstrated that SIRT1 activation is critical for anti-mycobacterial responses. nih.gov It has been shown to suppress the intracellular growth of the bacterium, including drug-resistant strains, by promoting autophagy and phagosome-lysosome fusion. nih.gov
| Bacterial Pathogen | Effect of SIRT1 on Host Response | Mechanism of Action | Key Research Findings |
| Helicobacter pylori | Downregulation of SIRT1 impairs bacterial suppression. nih.gov | SIRT1 improves defective autophagic flux. nih.gov | RUNX3 transcription factor is responsible for SIRT1 expression in gastric cells. nih.gov |
| Salmonella Typhimurium | Modulates macrophage polarization and intracellular survival. elifesciences.orgbiorxiv.orgelifesciences.org | Deacetylation of p65 NF-κB; regulation of HIF-1α and PDHA1. elifesciences.org | Inhibition in macrophages reduces bacterial proliferation, but in vivo inhibition increases pathogen load. elifesciences.org |
| Mycobacterium tuberculosis | Activation promotes anti-mycobacterial responses. nih.gov | Promotes autophagy and phagosome-lysosome fusion. nih.gov | Effective against drug-resistant strains. nih.gov |
Viral Infections:
SIRT1's role in viral infections is multifaceted and can be virus-specific. It is implicated in the host's defense against both DNA and RNA viruses. tandfonline.com SIRT1 can negatively regulate antiviral responses to DNA viruses by interacting with and deacetylating the interferon-inducible protein 16 (IFI16). nih.govasm.org This action prevents the cytoplasmic translocation of IFI16, thereby inhibiting downstream antiviral signaling. nih.govasm.org Consequently, inhibitors of SIRT1 could potentially be used to enhance the host defense against DNA viruses. nih.govasm.org
In the context of Respiratory Syncytial Virus (RSV) infection, SIRT1 inhibition with the selective inhibitor EX-527 has been shown to worsen lung pathology and increase the viral load in vivo. nih.gov Conversely, during influenza virus infection, the use of a SIRT1 inhibitor was found to increase viral plaques and replication. nih.gov
During the COVID-19 pandemic, research indicated that SIRT1 expression is decreased in the peripheral blood mononuclear cells (PBMCs) of patients, which correlates with increased levels of p53 and pro-inflammatory cytokines. nih.gov Upregulation of SIRT1 has been suggested to inhibit viral replication and temper the hyperinflammatory response associated with severe COVID-19. tandfonline.com
| Virus | Effect of SIRT1 on Host Response | Mechanism of Action | Key Research Findings |
| DNA Viruses (general) | Negatively regulates antiviral innate immune responses. nih.govasm.org | Interacts with and deacetylates IFI16, preventing its cytoplasmic translocation. nih.govasm.org | SIRT1 inhibition may be a strategy to treat DNA virus-associated diseases. nih.govasm.org |
| Respiratory Syncytial Virus (RSV) | SIRT1 inhibition exacerbates lung pathology and increases viral load. nih.gov | SIRT1-mediated autophagy activation may be protective. nih.gov | Dendritic cell-specific SIRT1 knockout mice show worsened lung pathology. nih.gov |
| Influenza Virus | SIRT1 inhibition increases viral plaques and replication. nih.gov | Modulates cell senescence. nih.gov | The inhibitor nicotinamide was used in these studies. nih.gov |
| SARS-CoV-2 (COVID-19) | Decreased expression in patients is linked to higher inflammation. nih.gov | Upregulation may inhibit viral replication and reduce the inflammatory response. tandfonline.com | SIRT1 polymorphism is associated with increased susceptibility to COVID-19. tandfonline.com |
Autoimmune Conditions
SIRT1 is a critical regulator of the immune system, and its altered function is increasingly implicated in the pathogenesis of autoimmune diseases. nih.govnih.govfrontiersin.org It controls inflammation, immune responses, and cell differentiation, affecting many cell types involved in autoimmunity. nih.gov
Rheumatoid Arthritis (RA):
In rheumatoid arthritis, a chronic inflammatory disease of the joints, the role of SIRT1 is complex and appears to be cell-type specific. nih.govuzh.ch In human RA synovial fibroblasts (RASF), SIRT1 has been shown to promote pro-inflammatory, proliferative, and potentially adhesive properties, suggesting a role in disease progression. uzh.ch It can enhance the expression of JunB, a component of the pro-inflammatory AP-1 transcription factor complex. uzh.ch Conversely, in murine models of arthritis, SIRT1 deletion has been shown to aggravate the disease, indicating a protective role in that context. uzh.ch SIRT1 can also modulate the erosive destruction of cartilage and bone by regulating the differentiation and maturation of osteoblasts and osteoclasts. frontiersin.org
Systemic Lupus Erythematosus (SLE):
Systemic lupus erythematosus is a multisystem autoimmune disease where the role of SIRT1 is also debated. frontiersin.orgspandidos-publications.com Some studies have found that SIRT1 is overexpressed in CD4+ T cells from a murine lupus model and that its levels are elevated in patients with active lupus nephritis, suggesting a pathogenic role. frontiersin.orgfrontiersin.orgnih.govresearchgate.net In contrast, other research has shown that SIRT1-deficient mice can develop a lupus-like nephritis, and the SIRT1 activator resveratrol has shown protective effects in a mouse model of lupus by reducing proteinuria and immunoglobulin deposition in the kidneys. frontiersin.orgspandidos-publications.com SIRT1 is known to regulate the balance between pro-inflammatory Th17 cells and regulatory T cells (Tregs), a balance that is often disrupted in SLE. frontiersin.orgspandidos-publications.com
Multiple Sclerosis (MS):
In multiple sclerosis, a chronic neuroinflammatory and demyelinating disease, evidence suggests a neuroprotective role for SIRT1. nih.govmdpi.com SIRT1 expression is elevated in brain lesions of MS patients. nih.gov Studies in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS have shown that SIRT1 activators can ameliorate the disease course and reduce neurodegeneration. nih.gov Conversely, serum levels of SIRT1 have been found to be significantly lower in patients with relapsing-remitting MS compared to healthy controls, and these lower levels correlate with a higher degree of disability. mdpi.com Some studies also suggest that SIRT1 levels may serve as a biomarker for MS relapses. frontiersin.org
| Autoimmune Condition | Role of SIRT1 | Key Cellular and Molecular Mechanisms | Contrasting/Complex Findings |
| Rheumatoid Arthritis (RA) | Pro-inflammatory in human synovial cells; protective in murine models. uzh.ch | Promotes proliferation and adhesion of RASF; regulates osteoblast/osteoclast differentiation. frontiersin.orguzh.ch | The opposing roles in human vs. mouse models highlight its complex function. uzh.ch |
| Systemic Lupus Erythematosus (SLE) | Both pathogenic and protective roles have been suggested. frontiersin.orgfrontiersin.orgspandidos-publications.com | Regulates T-cell balance (Th17/Treg); influences B-cell activity and autoantibody production. frontiersin.orgspandidos-publications.com | Overexpression is seen in some lupus models and patients, while deficiency can also lead to lupus-like symptoms. frontiersin.orgfrontiersin.orgspandidos-publications.com |
| Multiple Sclerosis (MS) | Generally considered neuroprotective. nih.govmdpi.com | Reduces neurodegeneration; modulates inflammatory responses in the CNS. nih.govmdpi.com | Serum SIRT1 levels are lower in patients, but expression is higher in brain lesions. nih.govmdpi.com |
Rationale for Sirt1 Inhibition As a Preclinical Therapeutic Strategy
Modulating Aberrant SIRT1 Activity in Pathological States
Sirtuin 1 (SIRT1) is a crucial regulator of numerous biological processes, including metabolism, inflammation, and cellular stress responses. nih.govijbs.com Its activity is frequently dysregulated in a variety of pathological conditions, making it a significant target for therapeutic intervention. mdpi.com In metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD), SIRT1 activity is often suppressed. ijbs.commdpi.com Activation of SIRT1 in these contexts has shown beneficial effects by improving lipid metabolism, reducing inflammation, and defending against oxidative stress. ijbs.com Similarly, in alcoholic liver disease, chronic alcohol consumption can decrease SIRT1 activity, and restoring its function may alleviate alcohol-induced hepatic steatosis. ijbs.comijbs.com
Conversely, the role of SIRT1 can be complex and context-dependent. In certain autoimmune diseases, while SIRT1 deficiency can be a risk factor, its precise role varies. frontiersin.org SIRT1 modulates the immune system by deacetylating key transcription factors like NF-κB and STAT3, thereby controlling inflammation. nih.govfrontiersin.org In conditions like chronic obstructive pulmonary disease (COPD), SIRT1 levels are notably decreased, suggesting that modulating its activity could be a viable therapeutic approach. nih.gov The extensive involvement of SIRT1 in maintaining cellular homeostasis means that correcting its aberrant expression or activity is a promising strategy for treating a range of diseases. mdpi.comoatext.com
Strategic Targeting of SIRT1 in Cancer Epigenetic Therapeutics
In contrast to many metabolic disorders, SIRT1 is frequently overexpressed in various human cancers, including breast, colon, and prostate cancers, where it can act as an oncogene. mdpi.comresearchgate.netnih.gov This upregulation makes SIRT1 a strategic target for epigenetic cancer therapies. mdpi.com SIRT1 is a key epigenetic modifier that removes acetyl groups from both histone and non-histone proteins, thereby altering gene expression. nih.govfrontiersin.org
A primary mechanism through which SIRT1 promotes cancer is by deacetylating and inactivating tumor-suppressing proteins. mdpi.com One of its most critical targets is the p53 tumor suppressor, which, when deacetylated by SIRT1, is inhibited from inducing growth arrest or apoptosis. nih.govspandidos-publications.com Furthermore, SIRT1 is involved in the epigenetic silencing of tumor suppressor genes (TSGs). mdpi.com It localizes to the promoters of these genes, often in regions that are already hypermethylated, and contributes to the formation of repressive heterochromatin, thus preventing their expression. researchgate.netmdpi.com
Inhibiting SIRT1 offers a therapeutic strategy to counteract these effects. Pharmacological inhibition of SIRT1 can lead to the re-expression of silenced tumor suppressor genes, even without altering the DNA methylation status. mdpi.com This reactivation can restore critical cellular functions like cell cycle control and apoptosis, thereby inhibiting cancer cell proliferation and survival. mdpi.comrsc.org Therefore, SIRT1 inhibitors, such as SIRT1-IN-4bb, represent a targeted approach to reverse the epigenetic changes that drive tumorigenesis. mdpi.com
Sirt1 in 4bb: a Quinoxaline Based Small Molecule Inhibitor of Human Sirt1
Discovery and Initial Characterization as a Novel Inhibitor
SIRT1-IN-4bb was discovered as a novel small molecule inhibitor of human SIRT1 featuring a quinoxaline (B1680401) scaffold. researchgate.netjpatholtm.org Its identification stemmed from research aimed at developing new therapeutic agents targeting sirtuins. rsc.org Initial studies characterized its ability to induce apoptosis, or programmed cell death, in human colon carcinoma cells (HCT116). researchgate.netjpatholtm.orgspandidos-publications.comresearchgate.net This effect is partially mediated through the activation of the tumor suppressor protein p53. researchgate.netjpatholtm.orgspandidos-publications.com The core structure of this compound is a quinoxaline framework linked to a benzimidazole (B57391) moiety. researchgate.net
Comparative In Vitro Potency Profile Against SIRT1
Further investigations into the inhibitory activity of this compound have demonstrated its potency against SIRT1.
Enhanced Potency Compared to Beta-Naphthol Class Inhibitors (e.g., Sirtinol, Cambinol)
In vitro studies have shown that this compound is a significantly more potent inhibitor of SIRT1 when compared to earlier beta-naphthol class inhibitors like Sirtinol and Cambinol (B1668241). researchgate.net While direct comparative studies are limited, the available data on their half-maximal inhibitory concentrations (IC50) highlight this difference in potency.
Comparative IC50 Values of SIRT1 Inhibitors
| Compound | IC50 against SIRT1 | Compound Class |
|---|---|---|
| This compound | 0.83 µM | Quinoxaline-based |
| Cambinol | 56 µM | Beta-Naphthol |
| Sirtinol | 131 µM | Beta-Naphthol |
Data sourced from multiple references. medkoo.comfrontiersin.orgnih.govsemanticscholar.org
Observed Cell Specificity in Preclinical Models
Preclinical evaluation of this compound has revealed a notable specificity in its effects on different cell types.
Molecular and Cellular Mechanisms of Action of Sirt1 in 4bb
Direct Enzymatic Inhibition of SIRT1 Deacetylase Activity
SIRT1 is an enzyme that removes acetyl groups from various protein substrates, a process known as deacetylation. scbt.com This enzymatic activity is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). d-nb.info SIRT1-IN-4bb functions by directly inhibiting this deacetylase activity of SIRT1. frontiersin.orgfrontiersin.org By binding to the enzyme, this compound prevents it from removing acetyl groups from its target proteins, thereby altering their function and downstream signaling pathways. scbt.com
Consequences of SIRT1 Inhibition on Key Substrates and Signaling Pathways
The inhibition of SIRT1 by this compound has significant consequences for several key cellular proteins and signaling pathways, most notably those involving the tumor suppressor protein p53.
One of the primary and most well-documented substrates of SIRT1 is the tumor suppressor protein p53. biomolther.orgnih.gov SIRT1 normally deacetylates p53 at specific lysine (B10760008) residues, particularly lysine 382, which in turn suppresses p53's transcriptional activity and its ability to induce apoptosis. biomolther.orgsemanticscholar.org By inhibiting SIRT1, this compound prevents the deacetylation of p53, leading to an increase in its acetylated form. biomolther.orgnih.gov
The acetylation of p53 is a critical post-translational modification that enhances its stability and transcriptional activity. spandidos-publications.com When SIRT1 is inhibited by this compound, the sustained acetylation of p53 leads to its activation. biomolther.orgnih.gov An active p53 can then bind to the promoter regions of its target genes, initiating a transcriptional program that can lead to cell cycle arrest or apoptosis. dovepress.com This activation of p53 function is a key mechanism by which this compound exerts its anti-cancer effects. frontiersin.orgfrontiersin.org
A crucial downstream target of the activated p53 is the pro-apoptotic protein Bax. spandidos-publications.compatsnap.com Bax is a member of the Bcl-2 family of proteins that play a central role in regulating the intrinsic pathway of apoptosis. patsnap.comkoreascience.kr Upon activation by p53, the expression of the Bax gene is upregulated. nih.gov This leads to an increase in the cellular levels of Bax protein, tipping the balance towards apoptosis. koreascience.kr
The culmination of the apoptotic signaling cascade initiated by this compound is the activation of executioner caspases, particularly caspase-3. biomolther.orgscispace.com Caspases are a family of proteases that, when activated, cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. proteopedia.org The increased levels of Bax promote the release of cytochrome c from the mitochondria, which in turn leads to the formation of the apoptosome and the subsequent cleavage and activation of pro-caspase-3 into its active form, caspase-3. nih.govsemanticscholar.org The cleavage of caspase-3 is a hallmark of apoptosis and signifies an irreversible commitment to cell death. nih.gov
Preclinical Biological Effects of Sirt1 in 4bb
In Vitro Studies on Cancer Cell Lines
Laboratory studies using cultured cancer cells have provided initial insights into the biological activity of SIRT1-IN-4bb, particularly in the context of colorectal cancer.
Induction of Apoptosis in HCT116 Human Colon Carcinoma Cells
Research has demonstrated that this compound induces apoptosis, or programmed cell death, in the HCT116 human colon carcinoma cell line. frontiersin.orgspandidos-publications.com This effect is believed to be mediated through its inhibition of SIRT1. The inhibition of SIRT1 by compounds like 4bb can lead to cytotoxic effects in HCT116 cells. frontiersin.orgfrontiersin.org One of the key mechanisms involved is the activation of the p53 tumor suppressor protein. spandidos-publications.com SIRT1 normally deacetylates and inactivates p53; therefore, its inhibition allows p53 to remain acetylated and active, promoting apoptosis. frontiersin.orgbiomolther.org Studies on other SIRT1 inhibitors have shown that this process can involve both the intrinsic and extrinsic apoptotic pathways, leading to DNA fragmentation and cell death. nih.govkoreascience.kr
Interactive Table: Effect of SIRT1 Inhibition on HCT116 Cells
| Compound | Target | Observed Effect in HCT116 Cells | Mechanism | Reference |
|---|---|---|---|---|
| This compound | SIRT1 | Induction of Apoptosis | Partial activation of p53 | frontiersin.orgspandidos-publications.com |
| MHY2251 | SIRT1 | Reduced Viability, Apoptosis | JNK/p53 pathway activation | biomolther.orgnih.govkoreascience.kr |
Decrease in Viability of Colon Cancer Cells
The induction of apoptosis by this compound directly contributes to a decrease in the viability of colon cancer cells. frontiersin.orgspandidos-publications.com By targeting SIRT1, which is often overexpressed in colorectal cancer, inhibitors can suppress the growth and proliferation of these cancer cells. biomolther.orgplos.org The activity of SIRT1 is linked to the Wnt/β-catenin signaling pathway, a critical driver of many colon cancers. frontiersin.orgplos.org Studies have shown that SIRT1 can deacetylate β-catenin, suppressing its ability to drive cell proliferation. plos.org Therefore, the impact of SIRT1 inhibition on cell viability is a key area of investigation in the development of potential cancer therapies. nih.gov
Cellular Specificity in Cancer Models
The effects of SIRT1 inhibition can exhibit cellular specificity depending on the genetic context of the cancer cells. For example, the growth-suppressing effects of SIRT1 modulation have been shown to be more pronounced in colon cancer cells with constitutively active β-catenin signaling compared to those where the pathway is inactive. plos.org Furthermore, the status of the p53 tumor suppressor gene can influence the cellular response to SIRT1 inhibitors, with some compounds showing greater efficacy in cells with wild-type p53. biomolther.org Interestingly, the level of SIRT1 expression itself can lead to different outcomes; in HCT-116 cells, a partial loss of SIRT1 was found to promote tumor growth, while a complete loss induced apoptosis, highlighting the context-dependent role of this enzyme. frontiersin.org This suggests that the therapeutic effects of SIRT1 inhibitors like this compound may be specific to tumors with particular molecular characteristics. ijbs.com
Potential Effects in Other Preclinical Disease Models (Based on SIRT1 Inhibition Principles)
While direct studies on this compound are limited to cancer models, the known roles of SIRT1 allow for inferred effects in other disease contexts based on the principles of its inhibition. koreascience.kr
Inferred Impact on Oxidative Stress Pathways
SIRT1 is a crucial regulator of the body's response to oxidative stress. nih.govresearchgate.net It does so in part by deacetylating and activating Forkhead box O (FOXO) transcription factors, which in turn stimulate the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD). nih.govd-nb.info Inhibition of SIRT1 would be expected to block this protective mechanism, potentially leading to an increase in cellular damage from reactive oxygen species (ROS). mdpi.com Furthermore, SIRT1 is known to inhibit the activity of NF-κB, a key regulator of inflammation and a producer of ROS. researchgate.netnih.gov Therefore, inhibiting SIRT1 could lead to increased NF-κB activity, promoting both inflammation and oxidative stress. nih.gov However, the relationship is complex, as some studies have noted that SIRT1 inhibition can, in certain cellular contexts like neurons, increase resistance to oxidative stress. nih.gov
Interactive Table: Inferred Effects of SIRT1 Inhibition on Oxidative Stress Pathways
| Pathway/Target | Normal Function of SIRT1 | Inferred Effect of SIRT1 Inhibition | Reference |
|---|---|---|---|
| FOXO Transcription Factors | Deacetylates and activates, promoting antioxidant gene expression | Decreased antioxidant defense, increased oxidative stress | nih.govd-nb.infomdpi.com |
| NF-κB Signaling | Deacetylates and inhibits, reducing inflammation and ROS production | Increased inflammation and oxidative stress | researchgate.netnih.gov |
Inferred Modulation of Cell Metabolism
SIRT1 is a central link between cellular energy status and metabolic regulation. nih.govnih.gov Its activity is dependent on the cellular levels of NAD+, a key coenzyme in metabolic reactions. nih.gov SIRT1 plays a significant role in promoting energy efficiency by activating mitochondrial biogenesis and stimulating fatty acid oxidation, partly through the deacetylation of the transcriptional coactivator PGC-1α. nih.govresearchgate.net Inhibition of SIRT1 would likely impair these processes, potentially shifting cellular metabolism from efficient mitochondrial respiration towards less efficient glycolysis. researchgate.net This metabolic shift, known as the Warburg effect, is a characteristic feature of many cancer cells. researchgate.net SIRT1 also regulates lipid metabolism by repressing factors like PPARγ. nih.gov Consequently, blocking SIRT1 function could have significant downstream effects on both glucose and lipid homeostasis within the cell. nih.govmdpi.com
Methodological Approaches in Sirt1 in 4bb Research
Biochemical and Enzymatic Assays
To validate the direct interaction of SIRT1-IN-4bb with its target enzyme, specific biochemical assays are fundamental. These assays measure the compound's ability to inhibit the enzymatic function of SIRT1.
The inhibitory potency of this compound against SIRT1 is determined using in vitro deacetylase activity assays. Fluorogenic assays are a common and efficient method for this purpose. abcam.com The principle of these assays involves a two-step enzymatic reaction. Initially, the SIRT1 enzyme deacetylates a synthetic substrate containing an acetylated lysine (B10760008) residue. In the second step, a developer solution cleaves the deacetylated substrate, releasing a fluorophore. The resulting fluorescence intensity is directly proportional to the deacetylase activity of SIRT1. abcam.com By introducing an inhibitor like this compound, the reduction in fluorescence can be measured to quantify the compound's inhibitory effect and determine its potency, often expressed as an IC₅₀ value. reactionbiology.com Commercially available kits provide the necessary reagents, including the fluorogenic SIRT1 substrate (often a peptide derived from p53), NAD⁺ cofactor, and the human SIRT1 enzyme, to perform these screenings efficiently. reactionbiology.com
Cellular Assays
Cell-based assays are essential to understand how the biochemical inhibition of SIRT1 by this compound translates into physiological effects within a cellular context, such as inducing cell death in cancer lines.
The cytotoxic effect of this compound on cancer cells has been evaluated using cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of mitochondria in living cells. biomolther.orgsemanticscholar.org Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. biomolther.orgnih.gov The amount of formazan produced, which can be quantified by measuring its absorbance after solubilization, is proportional to the number of viable cells. semanticscholar.org Studies have shown that this compound exhibits cytotoxic activity against HCT116 colon cancer cells, and the MTT assay is a standard method to quantify this dose-dependent decrease in cell viability. researchgate.netchemrxiv.org
Research indicates that this compound induces apoptosis, or programmed cell death, in colon carcinoma cells. frontiersin.orgpreprints.orgresearchgate.net Several assays are used to detect and quantify this process.
Annexin V Staining: This is a standard flow cytometry-based method to detect early-stage apoptosis. nih.govspandidos-publications.com In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. biolegend.com During early apoptosis, PS translocates to the outer leaflet. biolegend.com Annexin V is a protein that has a high affinity for PS and, when labeled with a fluorochrome (like FITC), can be used to identify these apoptotic cells. biomolther.orgbiolegend.com Co-staining with a viability dye like propidium (B1200493) iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (both negative). nih.gov
Caspase Activity: Caspases are a family of proteases that are central executioners of apoptosis. unifi.it The activation of caspases, particularly initiator caspases (like caspase-9) and executioner caspases (like caspase-3), is a hallmark of apoptosis. unifi.itclinicsinoncology.com Research suggests that treatment with this compound leads to the overexpression of caspases. researchgate.net This can be measured by detecting the cleaved (active) forms of caspases via Western blotting or by using specific fluorometric assays that measure the enzymatic activity of individual caspases. nih.govspandidos-publications.com
The primary cell culture model used in the investigation of this compound is the HCT116 human colon carcinoma cell line. researchgate.netfrontiersin.orgresearchgate.netnih.gov This cell line is widely used in cancer research and has been instrumental in demonstrating that this compound induces apoptosis, partially through the activation of the p53 pathway. preprints.orgfrontiersin.org While studies on other SIRT1 modulators have used normal fibroblasts to assess effects on non-cancerous cells or to study the tumor-stroma interaction, the currently available specific research on this compound has predominantly focused on the HCT116 cancer cell line. scispace.comnih.gov
Apoptosis Detection Assays (e.g., Caspase Activity, Annexin V Staining)
Molecular Biology Techniques
To dissect the mechanism of action of this compound at the molecular level, various techniques are employed. A key finding is that the compound induces apoptosis partially by activating the tumor suppressor protein p53. preprints.org
Western Blotting is a crucial technique used in this context. It allows for the detection and quantification of specific proteins within a cell lysate. In the study of this compound, Western blotting would be used to assess the levels of key proteins in the SIRT1/p53 signaling pathway. This includes:
SIRT1: To confirm the target is present in the cells.
p53 and Acetylated p53 (Ac-p53): SIRT1 deacetylates p53, which inhibits its transcriptional activity. nih.gov An effective SIRT1 inhibitor like this compound is expected to increase the levels of acetylated p53 (Ac-p53), thereby activating its function as a transcription factor. nih.gov
Apoptosis-related proteins: To confirm the activation of downstream apoptotic pathways, researchers measure the levels of proteins regulated by p53, such as the pro-apoptotic protein Bax, and check for the cleavage of caspase-3 and PARP. nih.govspandidos-publications.com
The table below summarizes the key methodological applications in this compound research.
| Methodological Category | Specific Technique | Purpose in this compound Research | Key Findings |
| Biochemical Assay | Fluorogenic Deacetylase Assay | To measure the direct inhibitory effect of the compound on SIRT1 enzyme activity. | Confirms this compound is an inhibitor of SIRT1. |
| Cellular Assay | MTT Assay | To determine the effect of the compound on the viability of cancer cells. | Demonstrates cytotoxic activity against HCT116 cells. researchgate.net |
| Cellular Assay | Annexin V Staining / Caspase Activity Assays | To detect and quantify apoptosis induced by the compound. | Shows that this compound induces apoptosis in HCT116 cells. preprints.orgresearchgate.net |
| Cellular Assay | Cell Culture | To provide an in vitro model system for studying the compound's effects. | HCT116 cells are the primary model used. researchgate.netfrontiersin.org |
| Molecular Biology | Western Blotting | To analyze changes in protein levels and post-translational modifications (acetylation). | Reveals the mechanism involves the activation of p53. preprints.org |
Western Blot Analysis for Protein Expression (e.g., SIRT1, p53, Bax, Caspase)
Western blot analysis is a fundamental technique used to detect and quantify the expression levels of specific proteins within a cell or tissue sample. In the study of SIRT1 inhibitors, this method is essential for observing the downstream effects of SIRT1 inhibition on key regulatory proteins involved in cell survival and apoptosis.
Researchers typically treat cancer cell lines with a SIRT1 inhibitor and then prepare cell lysates. spandidos-publications.com These lysates are subjected to gel electrophoresis to separate proteins by size, which are then transferred to a membrane for probing with specific antibodies. For instance, studies on SIRT1 inhibitors like MHY2251 and cambinol (B1668241) have used western blotting to show a decrease in SIRT1 protein expression following treatment. spandidos-publications.comsemanticscholar.org
Furthermore, western blotting is used to assess the expression of proteins in the p53 signaling pathway. The tumor suppressor protein p53 is a known target of SIRT1. clinmedjournals.orgdovepress.com Inhibition of SIRT1 is often expected to stabilize and activate p53. Western blot analyses have confirmed increased expression of p53 in cells treated with certain SIRT1 inhibitors. semanticscholar.org
The apoptotic pathway is also heavily scrutinized. This involves measuring the levels of pro-apoptotic proteins like Bax and the executioner proteins of apoptosis, caspases. For example, treatment with SIRT1 inhibitors has been shown to alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring apoptosis. semanticscholar.org Additionally, the cleavage and activation of caspases, such as pro-caspase-3, are hallmark indicators of apoptosis that are frequently measured by western blot. spandidos-publications.comsemanticscholar.org
Table 1: Protein Expression Changes Observed with SIRT1 Inhibitors via Western Blot
| Protein | Effect of SIRT1 Inhibitor | Cellular Process | Reference |
|---|---|---|---|
| SIRT1 | Decreased Expression | Target Engagement | spandidos-publications.comsemanticscholar.org |
| p53 | Increased Expression | Tumor Suppression | semanticscholar.org |
| Bax | Altered Bax/Bcl-2 Ratio | Apoptosis Regulation | semanticscholar.org |
| Caspase-3 | Increased Cleavage (Activation) | Apoptosis Execution | spandidos-publications.comclinmedjournals.org |
Immunoblotting for Acetylation Status of Target Proteins (e.g., Acetylated p53)
SIRT1 is a deacetylase, and its primary function is to remove acetyl groups from lysine residues on both histone and non-histone proteins. spandidos-publications.comdovepress.com A critical non-histone target of SIRT1 is the p53 tumor suppressor protein. clinmedjournals.orgnih.gov The acetylation of p53, particularly at lysine 382, is crucial for its activation and stability. nih.govnih.gov
Immunoblotting, often used interchangeably with western blotting, is the specific application of this technique to detect a particular protein. To assess the acetylation status of p53, researchers use an antibody that specifically recognizes acetylated p53 (Ac-p53). Studies consistently show that treating cells with SIRT1 inhibitors leads to a significant increase in the levels of Ac-p53. spandidos-publications.comnih.govresearchgate.net This finding is a key piece of evidence confirming that the inhibitor is effectively blocking SIRT1's deacetylase activity in the cell, leading to the activation of p53-mediated pathways. nih.gov
For this analysis, total p53 is often immunoprecipitated from cell lysates, and the resulting sample is then immunoblotted with an antibody specific for the acetylated form. nih.gov This allows for a sensitive detection of changes in the acetylation state, even if the total amount of p53 protein does not change dramatically.
Table 2: Impact of SIRT1 Inhibition on p53 Acetylation
| Target Protein | Modification | Method | Outcome of SIRT1 Inhibition | Reference |
|---|---|---|---|---|
| p53 | Acetylation (at Lysine 382) | Immunoblotting/Western Blot | Increased Acetylation | spandidos-publications.comsemanticscholar.orgnih.govresearchgate.net |
Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)
To understand the broader impact of SIRT1 inhibition on cellular transcription, researchers employ gene expression analysis techniques.
Quantitative Reverse Transcription PCR (RT-qPCR) is used to measure the messenger RNA (mRNA) levels of specific genes. researchgate.netbiosearchtech.com This method allows for the quantification of gene expression changes in response to a SIRT1 inhibitor. For example, researchers might examine the expression of p53 target genes, such as p21 (a cell cycle inhibitor) and Bax (a pro-apoptotic gene). nih.gov An increase in the mRNA levels of these genes would provide further evidence that the inhibition of SIRT1 leads to the activation of p53's transcriptional program. nih.gov
RNA Sequencing (RNA-Seq) provides a comprehensive, unbiased view of the entire transcriptome (the full range of messenger RNA molecules expressed by an organism). nih.gov By performing RNA-Seq on cells treated with a SIRT1 inhibitor versus control cells, researchers can identify all the genes and pathways that are significantly up- or down-regulated. nih.gov This powerful approach can uncover novel mechanisms of action and identify unexpected off-target effects. For instance, RNA-Seq data might reveal that a SIRT1 inhibitor affects pathways related to metabolism, inflammation, or cell adhesion, in addition to the expected effects on cell cycle and apoptosis. nih.gov
In Vivo Preclinical Models
While cellular studies are informative, evaluating the efficacy of SIRT1 inhibitors in a living organism is a critical step in preclinical development. This is typically done using animal models that can recapitulate aspects of human cancer.
Assessment of Tumor Progression and Growth
Once a xenograft model is established and treatment begins, the primary goal is to assess the effect of the SIRT1 inhibitor on tumor progression and growth. nih.gov This is typically done through several quantitative measurements.
Tumor volume is regularly measured throughout the study, often using calipers to measure the length and width of the tumor. These measurements are then used to calculate the tumor volume, and tumor growth curves are generated to compare the treated group to the control (vehicle-treated) group. researchgate.net A significant reduction in the rate of tumor growth in the treated group is a key indicator of the compound's efficacy. nih.gov
At the end of the study, the animals are euthanized, and the tumors are excised and weighed. researchgate.net A lower average tumor weight in the treated group compared to the control group provides another critical measure of the inhibitor's anti-tumor activity. researchgate.net These excised tumors can also be used for further analysis, such as western blotting or immunohistochemistry, to confirm that the molecular changes observed in cell culture (e.g., increased p53 acetylation) are also occurring in the in vivo setting. nih.gov
Future Research Directions and Unanswered Questions
Comprehensive Elucidation of the Full Spectrum of Molecular Targets and Downstream Pathways Affected by SIRT1-IN-4bb
The primary mechanism identified for this compound involves the inhibition of SIRT1, leading to increased acetylation and activation of the tumor suppressor p53 in HCT116 human colon carcinoma cells. frontiersin.orgnih.gov This activation is a key step in inducing apoptosis in these cancer cells. spandidos-publications.com
However, SIRT1 is a multifaceted protein with numerous downstream targets that regulate a wide array of cellular processes, including inflammation, metabolism, and cell survival. aging-us.comijbs.com Key pathways regulated by SIRT1 include those mediated by NF-κB, FOXO transcription factors, and the Wnt/β-catenin pathway. researchgate.netijbs.comnih.gov The extent to which this compound influences these other critical pathways remains largely unknown. Future research must, therefore, aim to provide a comprehensive map of the molecular interactions of this compound. Investigating its effect on the acetylation status and activity of other known SIRT1 substrates, such as the p65 subunit of NF-κB, would clarify its potential anti-inflammatory role. frontiersin.orgnih.gov Similarly, exploring its impact on metabolic pathways regulated by SIRT1, such as those involving PGC-1α and AMPK, is crucial for a complete understanding of its cellular effects. nih.govaginganddisease.org This broader analysis will be essential to predict its full range of biological activities and potential off-target effects.
Table 1: Known Preclinical Research Findings for this compound
| Cell Line | Key Pathway Investigated | Observed Effect | Reference |
|---|---|---|---|
| HCT116 (Human Colon Carcinoma) | SIRT1/p53 | Induces apoptosis, partially by activating p53. | frontiersin.orgnih.govspandidos-publications.com |
Exploration of this compound's Efficacy in Additional Preclinical Disease Models Beyond Colon Cancer
To date, the cytotoxic effects of this compound have been specifically documented in a colon cancer cell line. researchgate.net Given the overexpression and oncogenic role of SIRT1 in a wide variety of malignancies, a critical next step is to evaluate the efficacy of this compound in other preclinical cancer models. aacrjournals.org These should include, but are not limited to, hepatocellular carcinoma, breast cancer, leukemia, and lung cancer, where SIRT1 inhibition has already shown therapeutic promise. mdpi.comfrontiersin.orgdiva-portal.org
Furthermore, the role of SIRT1 is not confined to cancer. It is a key regulator in metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. aginganddisease.orgijbs.combmrat.org Therefore, future preclinical studies should explore the potential of this compound in models of these diseases. For instance, its role could be investigated in models of Parkinson's disease, where SIRT1 is implicated in neuroinflammation and mitochondrial dysfunction, or in models of atherosclerosis, where SIRT1 has protective effects against inflammation and oxidative stress. aging-us.comaginganddisease.orgbmrat.org Such studies would significantly broaden the potential therapeutic applications for this compound.
Investigation into the Specificity Profile of this compound Against Other Sirtuin Isoforms
The sirtuin family in mammals consists of seven isoforms (SIRT1-7), which have distinct subcellular localizations and biological functions. frontiersin.org A significant challenge in the development of sirtuin-targeting drugs is achieving isoform specificity, as inhibiting multiple sirtuins can lead to unintended and potentially adverse effects. nih.govnih.gov For example, while SIRT1 is primarily nuclear, SIRT2 is cytoplasmic, and SIRT3, SIRT4, and SIRT5 are located in the mitochondria, each regulating different cellular pathways. frontiersin.org
The specificity profile of this compound against sirtuin isoforms other than SIRT1 has not been reported. It is crucial to conduct comprehensive in vitro enzymatic assays to determine its inhibitory potency (IC50 values) against SIRT2 through SIRT7. A highly selective inhibitor for SIRT1, such as EX-527, demonstrates significantly lower potency against other isoforms, which is a desirable characteristic for a targeted therapeutic. mdpi.compnas.org Determining the selectivity of this compound is a fundamental step in its preclinical development to better predict its mechanism of action and potential for off-target effects. aging-us.com
Research into Potential Synergistic Effects in Combination Therapies with Other Anti-Cancer or Epigenetic Agents
Combination therapy is a cornerstone of modern oncology, often leading to improved efficacy and overcoming drug resistance. General studies on SIRT1 inhibitors have shown promising synergistic effects when combined with conventional chemotherapeutic agents and other epigenetic drugs. nih.gov For example, SIRT1 inhibitors have been shown to enhance the anti-tumor effects of drugs like gemcitabine, cisplatin, oxaliplatin, and paclitaxel (B517696) in various cancer models. frontiersin.orgdiva-portal.orgnih.gov
Future research should systematically investigate the potential of this compound in combination therapies. Studies could explore its use alongside standard-of-care chemotherapies for colon cancer, such as 5-FU and oxaliplatin, to see if it can sensitize cancer cells and allow for lower, less toxic doses of the conventional drugs. frontiersin.org Additionally, combining this compound with other epigenetic modulators, such as inhibitors of class I/II histone deacetylases (HDACs) or DNA methyltransferase (DNMT) inhibitors, could offer novel therapeutic strategies by targeting cancer growth and survival through multiple complementary mechanisms. diva-portal.org
Detailed Analysis of Structure-Activity Relationships for Optimized Inhibitory Potency and Selectivity
This compound is part of a novel class of quinoxaline-based SIRT1 inhibitors. mdpi.com Quinoxaline (B1680401) derivatives are known to possess a wide range of biological activities. researchgate.net To advance this compound toward a viable drug candidate, detailed structure-activity relationship (SAR) studies are essential. Such studies involve synthesizing and testing a series of analogs to understand how different chemical modifications affect the compound's inhibitory potency against SIRT1 and its selectivity over other sirtuin isoforms.
The goal of these SAR studies would be to identify modifications that enhance the desired therapeutic properties while minimizing any undesirable off-target activity. Computational modeling and docking studies could be employed to understand the binding interactions between the quinoxaline scaffold and the SIRT1 active site, guiding the rational design of more potent and selective next-generation inhibitors. pensoft.netdoi.org This iterative process of design, synthesis, and testing is fundamental to the optimization of any lead compound in drug discovery. mdpi.com
Q & A
Q. What translational considerations are critical for advancing this compound into preclinical trials?
- Methodological Answer : Establish maximum tolerated dose (MTD) in rodent models and assess off-target toxicity via histopathology. Use patient-derived xenografts (PDX) to evaluate efficacy in heterogeneous tumor populations. Align endpoints with clinical biomarkers (e.g., circulating SIRT1 substrates) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
